molecular formula C15H18N2O3 B11724537 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid

Cat. No.: B11724537
M. Wt: 274.31 g/mol
InChI Key: ZUEPDPWATBVSFH-UHFFFAOYSA-N
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Description

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid is a complex organic compound with the molecular formula C15H18N2O3 This compound is notable for its unique structure, which includes a cyano group, a pyrrole ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetyl derivative with a pyrrole compound under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The pyrrole ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-{2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid: Lacks the oxolane moiety, which may affect its reactivity and biological activity.

    3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid: Lacks the cyano group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the cyano group and the oxolane moiety in 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid makes it unique. These functional groups contribute to its versatility in chemical reactions and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C15H18N2O3/c1-10-6-12(7-13(8-16)15(18)19)11(2)17(10)9-14-4-3-5-20-14/h6-7,14H,3-5,9H2,1-2H3,(H,18,19)

InChI Key

ZUEPDPWATBVSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)O

Origin of Product

United States

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